N,N-dimethyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide N,N-dimethyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide
Brand Name: Vulcanchem
CAS No.: 314742-90-0
VCID: VC14998683
InChI: InChI=1S/C19H17NO4/c1-20(2)18(21)12-23-14-8-9-15-16(13-6-4-3-5-7-13)11-19(22)24-17(15)10-14/h3-11H,12H2,1-2H3
SMILES:
Molecular Formula: C19H17NO4
Molecular Weight: 323.3 g/mol

N,N-dimethyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide

CAS No.: 314742-90-0

Cat. No.: VC14998683

Molecular Formula: C19H17NO4

Molecular Weight: 323.3 g/mol

* For research use only. Not for human or veterinary use.

N,N-dimethyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide - 314742-90-0

Specification

CAS No. 314742-90-0
Molecular Formula C19H17NO4
Molecular Weight 323.3 g/mol
IUPAC Name N,N-dimethyl-2-(2-oxo-4-phenylchromen-7-yl)oxyacetamide
Standard InChI InChI=1S/C19H17NO4/c1-20(2)18(21)12-23-14-8-9-15-16(13-6-4-3-5-7-13)11-19(22)24-17(15)10-14/h3-11H,12H2,1-2H3
Standard InChI Key NLLZPTHYDFGVPW-UHFFFAOYSA-N
Canonical SMILES CN(C)C(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3

Introduction

N,N-dimethyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide is a synthetic organic compound belonging to the class of chromen derivatives. It features a unique structure characterized by a chromen ring system substituted with a phenyl group and an acetamide moiety. The presence of the 2-oxo group enhances its reactivity and potential biological activity, making it a compound of significant interest in medicinal chemistry.

Synthesis and Chemical Reactions

The synthesis of N,N-dimethyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide typically involves several steps, allowing for the introduction of various functional groups. This multi-step synthesis enhances the compound's versatility and potential applications.

Chemical Reactions:

  • Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: The phenyl group can participate in electrophilic substitution reactions, allowing for the introduction of various substituents.

Biological Activities and Potential Applications

Compounds in this class exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity: Shows promise in inhibiting the growth of various microbial strains.

  • Anticancer Properties: Preliminary investigations suggest potential anticancer effects by modulating cell proliferation and apoptosis pathways.

  • Anti-inflammatory Effects: Some studies indicate its potential to reduce inflammation, making it a candidate for further research in inflammatory diseases.

Application AreaDescription
Medicinal ChemistryServes as a scaffold for developing new drugs with antimicrobial and anticancer properties.
Chemical ResearchUtilized as a precursor in synthesizing more complex organic molecules.
Material ScienceMay find applications in developing new materials due to its unique structural features and reactivity.

Interaction Studies

Understanding how N,N-dimethyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide interacts with biological targets is crucial. The compound may bind to specific enzymes or receptors, altering their activity and potentially leading to therapeutic effects.

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